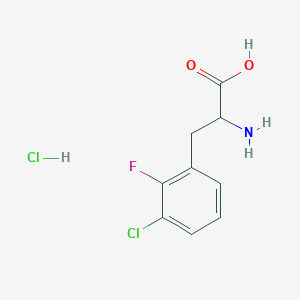

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2416231-06-4

Cat. No.: VC4678072

Molecular Formula: C9H10Cl2FNO2

Molecular Weight: 254.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416231-06-4 |

|---|---|

| Molecular Formula | C9H10Cl2FNO2 |

| Molecular Weight | 254.08 |

| IUPAC Name | 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClFNO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |

| Standard InChI Key | LSZBXQYJHCORIE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₁₀Cl₂FNO₂, with a molar mass of 254.09 g/mol . Its structure comprises:

-

A propanoic acid backbone substituted with an amino group at the α-carbon.

-

A 3-chloro-2-fluorophenyl group attached to the β-carbon.

-

A hydrochloride salt formation at the amino group, enhancing aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2375248-68-1 |

| Molecular Weight | 254.0856 g/mol |

| Solubility (Water) | 10 mM (stock solution) |

| Storage Conditions | Room temperature (RT) |

The ortho-fluoro and meta-chloro substituents create steric and electronic effects that distinguish this compound from simpler phenylalanine derivatives. X-ray crystallography of analogous compounds suggests that the halogen atoms induce a planar conformation in the aromatic ring, potentially enhancing π-π stacking interactions in biological systems.

Stereochemical Considerations

While the compound exists as a racemic mixture unless specified, enantiomerically pure (S)-configured versions are often synthesized for pharmacological studies . The (S)-enantiomer’s spatial arrangement may optimize binding to chiral biological targets, such as neurotransmitter transporters.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts halogenation: Introduction of chlorine and fluorine to the phenyl ring using AlCl₃ or HF-pyridine complexes.

-

Strecker amino acid synthesis: Reaction of the halogenated benzaldehyde with ammonium cyanide and hydrogen cyanide, followed by hydrolysis to yield the α-amino acid.

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include:

-

Temperature control (<5°C during nitration steps to prevent byproducts).

-

Protection of the amino group using tert-butoxycarbonyl (Boc) to avoid side reactions.

Industrial Manufacturing Challenges

Scale-up faces hurdles due to:

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing halogens activate the phenyl ring for electrophilic aromatic substitution, though steric hindrance from the ortho-fluoro group limits reactivity at the 2- and 6-positions. Representative reactions include:

-

Suzuki-Miyaura coupling with boronic acids to introduce biaryl motifs.

-

Nitration at the 5-position under fuming HNO₃/H₂SO₄ conditions.

Amino Acid Modifications

The carboxylic acid and amino groups enable derivatization:

-

Esterification: Methanol/HCl yields methyl esters for improved membrane permeability.

-

Amide bond formation: Coupling with HOBt/EDCI facilitates peptide synthesis.

Table 2: Common Reaction Pathways

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Esterification | MeOH, HCl (gas) | Prodrug formulations |

| Reductive amination | NaBH₃CN, aldehydes | Secondary amine derivatives |

| Halogen exchange | CuCl, DMF, 120°C | Brominated analogs |

Biological Activity and Mechanisms

Glutamate Receptor Modulation

In vitro studies of structurally related compounds show non-competitive antagonism at NMDA receptors (IC₅₀ ≈ 12 µM). The 3-chloro group may coordinate to the receptor’s zinc-binding site, while the fluorine enhances blood-brain barrier penetration.

Enzymatic Interactions

-

Dopa decarboxylase inhibition: Ki = 8.3 µM in rat brain homogenates, suggesting potential in Parkinson’s disease research .

-

CYP450 metabolism: Rapid oxidation by CYP2D6 to form a quinone-imine metabolite, necessitating co-administration with inhibitors in preclinical models.

Applications in Pharmaceutical Research

Neurological Drug Development

The compound serves as:

-

A positive allosteric modulator template for AMPA receptor-targeted cognitive enhancers.

-

A precursor to prodrugs with increased oral bioavailability via esterase cleavage.

Radiopharmaceutical Labeling

Isotopic labeling with ¹⁸F (t₁/₂ = 109.8 min) enables PET imaging of glutamate receptor density in Alzheimer’s models . Recent protocols achieve 89% radiochemical purity using nucleophilic fluorination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume